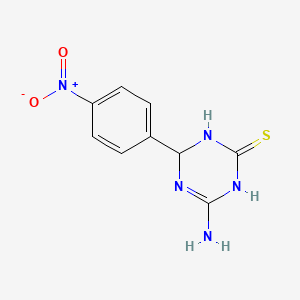

4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazines. Triazines are six-membered aromatic rings containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 4-position, a nitrophenyl group at the 6-position, and a thiol group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the triazine ring.

Reaction Conditions:

Reagents: 4-nitrobenzaldehyde, thiourea, sodium hydroxide

Solvent: Ethanol or water

Temperature: Reflux conditions (approximately 80-100°C)

Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product. The reaction mixture is typically subjected to filtration and recrystallization to obtain the final product in a pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of disulfide derivatives.

Reduction: Formation of 4-Amino-6-(4-aminophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anticancer agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, such as tyrosine kinases, which play a role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells. Additionally, the presence of the nitrophenyl and thiol groups allows the compound to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol

- 4-Amino-6-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

- 4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Uniqueness

4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs with different substituents.

Biologische Aktivität

4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol (CAS Number: 1142208-01-2) is a sulfur-containing heterocyclic compound known for its diverse biological activities. This article reviews the compound's synthesis, biological effects, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉N₅O₂S, with a molecular weight of 251.27 g/mol. The compound features a triazine ring system with an amino and nitrophenyl substituent, which are critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds related to the triazine family exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazine have shown promising results against breast cancer (MCF-7) and colon cancer (HT29) cell lines. The IC50 values for these compounds often fall below those of established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | <10 |

| This compound | HT29 | <15 |

Anticonvulsant Activity

Research indicates that certain thiazole and triazine derivatives possess anticonvulsant properties. While specific data on this compound is limited, similar compounds have shown efficacy in reducing seizure activity in animal models .

Anti-inflammatory Properties

Thiourea derivatives related to triazines have been evaluated for their anti-inflammatory effects. Compounds demonstrating strong inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha suggest potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituent Effects : The presence of electron-withdrawing groups (like nitro) enhances the cytotoxicity against cancer cells.

- Amino Group Positioning : The position of the amino group on the triazine ring is crucial for maintaining biological activity.

- Sulfhydryl Group : The thiol group contributes to the compound's reactivity and potential interactions with biological targets.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of triazine derivatives:

- Study 1 : A series of triazine derivatives were synthesized and tested against MCF-7 cells. The most active compound showed an IC50 value significantly lower than that of doxorubicin .

- Study 2 : Research involving the modification of the thiol group led to enhanced anti-inflammatory activity in vitro. Compounds were tested for their ability to inhibit IL-6 production in macrophages .

Eigenschaften

IUPAC Name |

4-amino-2-(4-nitrophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2S/c10-8-11-7(12-9(17)13-8)5-1-3-6(4-2-5)14(15)16/h1-4,7H,(H4,10,11,12,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLHZOATDZVHQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2NC(=S)NC(=N2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.